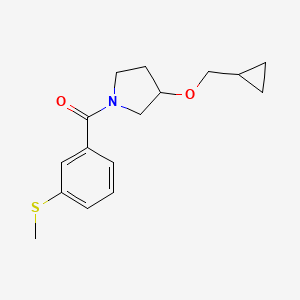

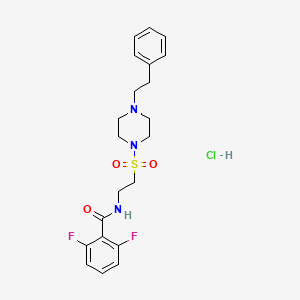

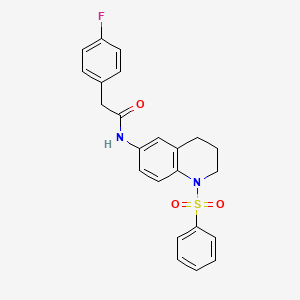

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves the reaction of appropriate precursors under controlled conditions . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The exact synthesis process for this specific compound is not available in the literature.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it is subjected. In general, compounds containing 1,2,4-triazole rings have been found to exhibit potent inhibitory activities against certain cancer cell lines .Aplicaciones Científicas De Investigación

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Researchers have synthesized novel 1,2,4-triazole derivatives containing this scaffold and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d exhibited promising cytotoxic activity with IC50 values lower than 12 μM against the Hela cell line . Further studies could explore its mechanism of action and potential as a targeted therapy.

Antiviral Applications

While not explicitly mentioned for this specific compound, 1,2,4-triazole-containing scaffolds have been explored in antiviral research. For instance, certain 1,2,3-triazole derivatives demonstrated potent antiproliferative activity against MV4-11 cells . Investigating the antiviral potential of our compound could be an interesting avenue.

Aromatase Inhibition

Molecular docking studies have suggested that this compound may interact with the binding pocket of the aromatase enzyme. Aromatase inhibitors are crucial in breast cancer treatment, as they suppress estrogen production. Further exploration of its binding modes and selectivity could provide insights into its therapeutic potential .

Scaffold for Drug Design

Heterocyclic compounds like 1,2,4-triazoles serve as valuable scaffolds for drug development. Their ability to form hydrogen bonds with various targets enhances pharmacokinetics and pharmacological properties. Researchers can explore modifications of this compound to optimize its activity and selectivity .

Regioselective Synthesis

The compound’s structure allows for regioselective N1-substitution, leading to diverse derivatives. Researchers have synthesized substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanones and evaluated their cytotoxicity against various cell lines . This synthetic strategy could inspire further investigations.

Structural Diversity

The compound’s 1,2,4-triazole ring contributes to its structural diversity. Researchers have rapidly synthesized N1-substituted 3-amino-1,2,4-triazoles using efficient methods . Understanding the impact of different substitutions on biological activity is essential.

Mecanismo De Acción

Target of Action

Similar compounds with a 1,2,4-triazole core have been reported to exhibit potent inhibitory activities against cancer cell lines . These compounds may interact with various targets within these cells, leading to their cytotoxic effects.

Mode of Action

Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the uncontrolled growth of cells, such as in cancer.

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation through the induction of apoptosis . This leads to a decrease in the number of cancer cells, potentially slowing the progression of the disease.

Direcciones Futuras

Propiedades

IUPAC Name |

(2-phenyl-1,3-thiazol-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N8OS/c29-20(16-12-30-19(23-16)15-4-2-1-3-5-15)27-10-8-26(9-11-27)17-6-7-18(25-24-17)28-14-21-13-22-28/h1-7,12-14H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIQRBTZHKWENY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979645.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2979647.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2979648.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one](/img/structure/B2979654.png)

![ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2979662.png)